![molecular formula C15H13BrN4O B15157782 2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]- CAS No. 651359-36-3](/img/structure/B15157782.png)
2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]- is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]- typically involves the use of a 2,4-diaminopyrimidine core. One common method is the Suzuki reaction, where a previously synthesized 2,4-diamino-5-bromo-6-substituted pyrimidine derivative is used as the starting material. This derivative undergoes a reaction with a substituted aryl group in the presence of a palladium catalyst to introduce the desired substituent at the 5-position of the pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]- can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. The Suzuki reaction mentioned earlier is an example of a substitution reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalyst in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may yield a more saturated pyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]- involves its interaction with specific molecular targets. For example, it may inhibit the activity of dihydrofolate reductase by binding to its active site, thereby preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition can disrupt the synthesis of nucleotides, which are essential for DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diaminopyrimidine: A core structure used in the synthesis of various derivatives.
5-Bromo-2,4-diaminopyrimidine: A closely related compound with similar chemical properties.
Uniqueness
2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]- is unique due to the presence of the 4-bromo-1-naphthalenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in medicinal chemistry.
Eigenschaften
CAS-Nummer |
651359-36-3 |
|---|---|
Molekularformel |
C15H13BrN4O |
Molekulargewicht |
345.19 g/mol |
IUPAC-Name |
5-[(4-bromonaphthalen-1-yl)methoxy]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H13BrN4O/c16-12-6-5-9(10-3-1-2-4-11(10)12)8-21-13-7-19-15(18)20-14(13)17/h1-7H,8H2,(H4,17,18,19,20) |
InChI-Schlüssel |
HIIAMFVEZURTAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)COC3=CN=C(N=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


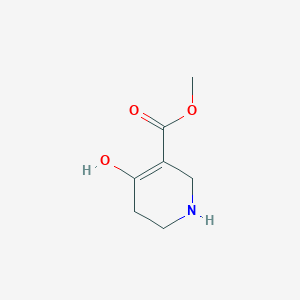
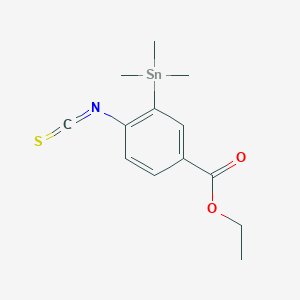
![4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15157726.png)
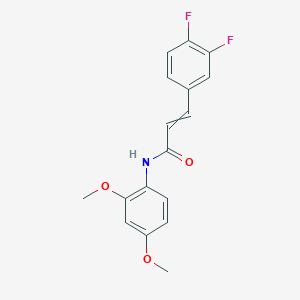
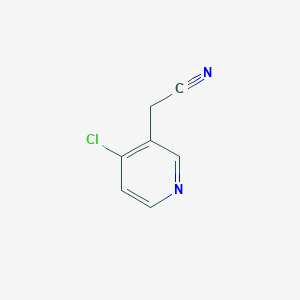
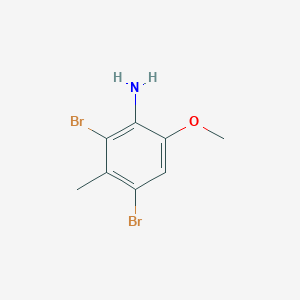
![Benzonitrile, 3-[(4-methylphenyl)sulfinyl]-](/img/structure/B15157742.png)
![Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B15157745.png)
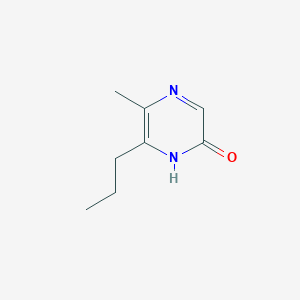
![3-ethyl-1-{4-[4-(3-methylmorpholin-4-yl)-7-(oxetan-3-yl)-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]phenyl}urea](/img/structure/B15157749.png)
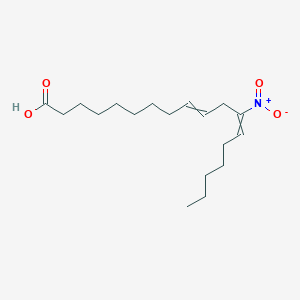

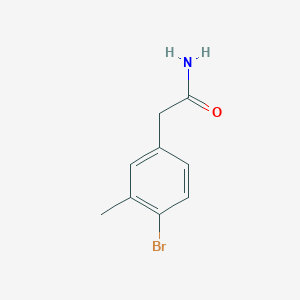
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15157775.png)
